Domipizone
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Overview
Description
Domipizone is a chemical compound known for its role as a platelet aggregation inhibitor, cardiotonic, and vasodilator . It has the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . The compound is characterized by its racemic stereochemistry and is used primarily in scientific research .
Preparation Methods
Domipizone can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone ring . The reaction conditions typically involve heating under reflux with an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
Domipizone undergoes several types of chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Domipizone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of domipizone involves its interaction with molecular targets such as platelet receptors and cardiovascular ion channels . By inhibiting platelet aggregation, this compound helps prevent blood clots and improves blood flow . Its cardiotonic and vasodilator effects are mediated through the modulation of ion channels and signaling pathways in the cardiovascular system .
Comparison with Similar Compounds
Domipizone can be compared with other similar compounds, such as:
Dipyridamole: Another platelet aggregation inhibitor with vasodilator properties.
Milrinone: A cardiotonic agent used in the treatment of heart failure.
Veratrole: A compound used in the synthesis of nitrogen heterocycles, similar to this compound.
This compound is unique in its combination of platelet aggregation inhibition, cardiotonic, and vasodilator effects, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
95355-10-5 |
---|---|
Molecular Formula |
C13H16N2O4 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-4-3-8(5-11(10)19-2)13-9(7-16)6-12(17)14-15-13/h3-5,9,16H,6-7H2,1-2H3,(H,14,17) |
InChI Key |
ZJWVOYSMOZCLEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)CC2CO)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)CC2CO)OC |
Origin of Product |
United States |
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